3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid
Overview
Description
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid is a compound that belongs to the class of amino acids and derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furan derivative.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.
Formation of the propionic acid moiety: This can be achieved through various methods, such as the reaction of the Boc-protected amino furan with a suitable carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amino furan derivatives.
Scientific Research Applications
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The furan ring and Boc-protected amino group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity and properties.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butoxycarbonylamino-3-furan-2-yl-propionic acid: Similar structure but with the furan ring attached at a different position.
3-tert-Butoxycarbonylamino-3-thiophen-3-yl-propionic acid: Similar structure but with a thiophene ring instead of a furan ring.
3-tert-Butoxycarbonylamino-3-pyridin-3-yl-propionic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Properties
IUPAC Name |
3-(furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(6-10(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRUMNAUPGNUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181853 | |
Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-furanpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-24-6 | |
Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-furanpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284492-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-furanpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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